molecular formula C11H11N3 B11907392 6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline

6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline

Cat. No.: B11907392
M. Wt: 185.22 g/mol
InChI Key: ZNWCHHPJMBRABA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with cyclic ketones or aldehydes in the presence of a catalyst such as acetic acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The use of microwave irradiation and nanoparticle catalysts has also been explored to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: 6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted quinoxalines, which can exhibit different biological and chemical properties .

Scientific Research Applications

6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of enzymes and interference with cellular processes such as replication and transcription . The compound also affects signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival .

Comparison with Similar Compounds

Comparison: 6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline is unique due to its tetrahydropyrido ring, which imparts distinct chemical and biological properties. Compared to other quinoxaline derivatives, it exhibits higher stability and a broader range of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications .

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

6,7,8,9-tetrahydropyrido[3,2-b]quinoxaline

InChI

InChI=1S/C11H11N3/c1-2-5-9-8(4-1)13-10-6-3-7-12-11(10)14-9/h3,6-7H,1-2,4-5H2

InChI Key

ZNWCHHPJMBRABA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=CC=N3)N=C2C1

Origin of Product

United States

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